molecular formula C7H12N2 B1330160 1-Pyrrolidinepropionitrile CAS No. 26165-45-7

1-Pyrrolidinepropionitrile

Cat. No. B1330160
CAS RN: 26165-45-7
M. Wt: 124.18 g/mol
InChI Key: PDVYZQGNSCSKPG-UHFFFAOYSA-N
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Description

1-Pyrrolidinepropionitrile (1-PPN) is a cyclic organic compound belonging to the pyrrolidine family. It is an important building block for a variety of chemical reactions and has been used in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in organic synthesis, as a polymerization agent, and in the production of polymers. In addition, 1-PPN has been studied extensively in the laboratory as a model compound for understanding the chemistry of pyrrolidines, and it has been used in the development of new therapeutic agents.

Scientific Research Applications

Pyrrolidine Derivatives in Medicine

Pyrrolidine derivatives, including 1-Pyrrolidinepropionitrile, have been studied extensively for their potential medical applications. These compounds are known for their "nootropic effects," enhancing learning and memory, and have been researched for neuroprotection after stroke and as antiepileptic agents. Piracetam, a well-known pyrrolidine derivative, was developed in the late 1960s and is used for its antimyoclonic action and effects after stroke and in mild cognitive impairment. The mechanisms of action for these drugs are not fully established, and different compounds in this class may have different modes of action. The renewed interest in pyrrolidones suggests that more compounds in this class will enter clinical practice in the future, with potentially expanded clinical indications (Shorvon, 2001).

Pyrrolidines in Chemical Synthesis and Industry

Pyrrolidines, including this compound, are important in chemical synthesis and have industrial applications. They are used in industries as dyes or agrochemical substances. Studies have focused on the synthesis of pyrrolidines in reactions such as [3+2] cycloaddition, demonstrating their significance in modern science. Pyrrolidines can be synthesized under mild conditions, and the protocols developed for these reactions may be applied to similar chemical processes involving 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).

Pyrrolidine Rings in Pharmaceutical Development

The construction of pyrrolidine rings is a focus in pharmaceutical research due to their presence in many natural compounds and pharmaceutical candidates. α-Amino nitriles, including this compound, are key intermediates in synthetic chemistry, used to generate polyfunctional structures. A study on the nucleophilic phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles has shown an efficient method for constructing functionalized 2,4-disubstituted pyrrolidines. This research has implications for the development of new pharmaceuticals with pyrrolidine structures (En et al., 2014).

Pyrrolidines in Biological Activity Studies

Pyrrolidine derivatives, including this compound, are studied for a range of biological activities. They have been investigated as analgesic and sedative agents, and for their potential in treating diseases of the nervous and immune systems. Additionally, their antidiabetic, antimycobacterial, antiviral, and antitumor activities have been explored. The broad spectrum of pharmacological properties of these compounds underlines their significance in developing new therapeutic agents (Wójcicka & Redzicka, 2021).

Pyrrolidines in Metabolic and Toxicological Research

Studies on the metabolism of pyrrolidine derivatives, including this compound, are crucial in understanding their pharmacokinetics and toxicological profiles. These studies involve identifying metabolites in biological samples like urine and developing detection procedures, critical for both clinical and forensic toxicology. Understanding the metabolic pathways of these compounds helps in the safe and effective use of pyrrolidines in various applications (Springer et al., 2003).

Safety and Hazards

1-Pyrrolidinepropionitrile can cause skin irritation and is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

properties

IUPAC Name

3-pyrrolidin-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVYZQGNSCSKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180785
Record name 1-Pyrrolidinepropionitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26165-45-7
Record name 1-Pyrrolidinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26165-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinepropionitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidinepropionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidine-1-propiononitrile
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Synthesis routes and methods

Procedure details

At 20 to 30° C., 5.31 g of acrylonitrile was added to 7.11 g of pyrrolidine, which was stirred for 2 hours. Purification by vacuum distillation yielded 1-pyrrolidine-propiononitrile.
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
7.11 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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